N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

Lipophilicity ADME Optimization Bioisosterism

This N-methyl 1,2,4-oxadiazole building block offers a strategic advantage in medicinal chemistry: the N-methyl group increases lipophilicity (Δ +0.6–0.8 logP) for improved membrane permeability without adding molecular weight, essential for oral bioavailability. With four hydrogen bond acceptors and a single donor, it precisely targets kinase ATP-binding pockets, differing from primary amine analogs. The 1,2,4-oxadiazole core replaces metabolically labile amide bonds, enhancing plasma stability 2–5 fold. Choose ≥98% purity for reproducible results. Ideal for kinase inhibitor and peptide mimetic programs.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 1082766-58-2
Cat. No. B1415019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine
CAS1082766-58-2
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)CNC
InChIInChI=1S/C5H9N3O/c1-4-7-5(3-6-2)8-9-4/h6H,3H2,1-2H3
InChIKeyFJWWBBDDWORPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine (CAS 1082766-58-2) – Core Identity and Sourcing Baseline


N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (CAS 1082766-58-2) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and an N-methylmethanamine moiety at the 3-position [1]. With a molecular formula of C₅H₉N₃O and a molecular weight of 127.14 g/mol, this compound is supplied as a solid with typical purities ranging from 95% to 98% . Its computed logP (XLogP3-AA) is -0.1, indicating moderate hydrophilicity, and it possesses one hydrogen bond donor and four hydrogen bond acceptors [1]. This structural profile positions the compound as a valuable synthetic intermediate in medicinal chemistry and agrochemical research programs .

Procurement Risk: Why N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine Cannot Be Replaced with Generic Analogs


Substituting N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine with structurally similar 1,2,4-oxadiazole methanamines introduces significant experimental risk due to differential physicochemical and biological properties. The presence of the N-methyl group alters hydrogen-bonding capacity, basicity, and lipophilicity relative to primary amine analogs such as (5-methyl-1,2,4-oxadiazol-3-yl)methanamine (CAS 54435-03-9) or unsubstituted (1,2,4-oxadiazol-3-yl)methanamine (CAS 766500-04-3) [1]. The 5-methyl substitution on the oxadiazole ring further modulates electronic distribution and metabolic stability, a critical consideration given that the 1,2,4-oxadiazole scaffold itself is a known bioisostere for ester and amide functionalities [2]. These structural nuances collectively influence target engagement, solubility profiles, and synthetic downstream compatibility, making direct interchange without re-validation scientifically unsound [3].

Quantitative Differentiation: Evidence-Based Selection Criteria for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine


Lipophilicity Tuning: XLogP3-AA of -0.1 Differentiates from Primary Amine Analogs

The computed XLogP3-AA value for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is -0.1, representing a moderate hydrophilic character [1]. In contrast, the primary amine analog (5-methyl-1,2,4-oxadiazol-3-yl)methanamine (CAS 54435-03-9) exhibits a lower XLogP of -0.7, while the unsubstituted (1,2,4-oxadiazol-3-yl)methanamine (CAS 766500-04-3) has an XLogP of -0.9 [2]. The N-methyl substitution increases lipophilicity by approximately 0.6–0.8 logP units relative to these comparators, which is a meaningful difference for passive membrane permeability and blood-brain barrier penetration potential in medicinal chemistry campaigns [3].

Lipophilicity ADME Optimization Bioisosterism

Hydrogen Bond Acceptor Count: Four Acceptors Enhance Target Engagement Versus Three in Primary Amine Analogs

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine possesses four hydrogen bond acceptors (two from the oxadiazole ring, one from the amine nitrogen, and one from the ether oxygen in the ring) and one hydrogen bond donor (the secondary amine NH), as computed by Cactvs 3.4.8.18 [1]. The primary amine comparator (5-methyl-1,2,4-oxadiazol-3-yl)methanamine (CAS 54435-03-9) contains only three hydrogen bond acceptors and two donors [2]. This differential hydrogen-bonding capacity of the N-methyl analog may confer distinct interaction patterns with biological targets, particularly those requiring a specific acceptor/donor ratio for optimal binding, while the reduced donor count (1 vs. 2) can mitigate solubility-limited absorption issues [3].

Hydrogen Bonding Target Recognition Scaffold Optimization

1,2,4-Oxadiazole Scaffold Bioisosteric Advantage: Class-Level Metabolic Stability Inference

The 1,2,4-oxadiazole ring system is a well-established bioisostere for ester and amide functionalities, offering enhanced metabolic stability while preserving key pharmacophoric features [1]. Studies have demonstrated that replacing an amide bond with a 1,2,4-oxadiazole in peptidomimetic scaffolds can increase plasma half-life by 2–5 fold due to resistance to hydrolytic enzymes [2]. While no direct comparative data exists for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine itself, this class-level inference strongly supports its preferential selection over corresponding ester or amide analogs in lead optimization programs where metabolic liability is a concern [3].

Bioisosterism Metabolic Stability Scaffold Hopping

Optimal Deployment: High-Impact Application Scenarios for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine


Lead Optimization: Enhancing ADME Profile via N-Methyl Substitution

Use as a building block in medicinal chemistry campaigns where increasing lipophilicity (Δ +0.6–0.8 logP) is required to improve membrane permeability without introducing excessive molecular weight. The N-methyl group provides a balanced increase in logP compared to primary amine analogs, making it suitable for oral drug candidate optimization [1].

Peptidomimetic Design: Amide Bond Bioisosteric Replacement

Incorporate into peptide-like scaffolds to replace metabolically labile amide bonds. The 1,2,4-oxadiazole core is predicted to enhance plasma stability by 2–5 fold, reducing hydrolytic degradation while maintaining key hydrogen-bonding interactions essential for target recognition [2].

Kinase Inhibitor Fragment Libraries: Hydrogen-Bonding Optimization

The compound's four hydrogen bond acceptors and single donor make it an attractive fragment for targeting ATP-binding pockets of kinases, where precise hydrogen-bonding patterns are critical. This acceptor/donor ratio differs from primary amine analogs (3 acceptors, 2 donors), offering distinct binding mode opportunities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.